N-(3,5-dimethoxyphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound features a thieno[3,2-d]pyrimidinone core substituted at position 2 with a sulfanylacetamide group. The acetamide moiety is further functionalized with a 3,5-dimethoxyphenyl group, while the pyrimidinone ring bears a methyl group at position 2. The thienopyrimidinone scaffold is notable for its aromatic heterocyclic structure, which is common in kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(3-methyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-20-16(22)15-13(4-5-25-15)19-17(20)26-9-14(21)18-10-6-11(23-2)8-12(7-10)24-3/h4-8H,9H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBQYKUWDQFUKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and therapeutic applications based on diverse research findings.
Compound Overview
- Chemical Formula : CHNOS
- Molecular Weight : 467.6 g/mol
- CAS Number : 1040632-91-4
The compound's structure features a thienopyrimidine core, which is associated with various pharmacological properties. The presence of methoxy groups and a sulfanylacetamide moiety enhances its potential interactions with biological targets.
- Inhibition of Enzymes : Preliminary studies indicate that this compound may inhibit specific enzymes linked to disease pathways. For example, compounds with similar structures have shown inhibitory effects on neutral sphingomyelinase 2 (nSMase2), which plays a role in neurodegenerative diseases like Alzheimer's .
- Anticancer Properties : The thienopyrimidine framework is known for its anticancer activity. Related compounds have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Activity : Some derivatives of thienopyrimidines exhibit antimicrobial properties. The methoxyphenyl group may enhance the compound's ability to interact with microbial targets .
Case Studies and Research Findings
A study focusing on the structure–activity relationship (SAR) of thienopyrimidine derivatives found that modifications at specific positions significantly influenced biological activity. For instance, compounds with additional functional groups showed enhanced potency against cancer cell lines compared to their simpler counterparts .
Furthermore, in vivo studies demonstrated that certain analogs of N-(3,5-dimethoxyphenyl)-2-{(3-methyl-4-oxo)} exhibited promising results in reducing tumor growth in mouse models .
Synthesis and Structural Insights
The synthesis of N-(3,5-dimethoxyphenyl)-2-{(3-methyl-4-oxo)} involves several key steps:
- Formation of the Thienopyrimidine Core : This typically includes cyclization reactions involving appropriate precursors.
- Introduction of the Methoxy Groups : Electrophilic substitution reactions are employed to install the methoxy groups at the 3 and 5 positions.
- Final Acetamide Formation : The sulfanylacetamide group is introduced through acylation reactions.
The unique structural features contribute to its distinct biological profile compared to other thienopyrimidine derivatives .
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-methylphenyl)-thieno[3,2-d]pyrimidine | Methyl group at para position | Anticancer |
| N-(2-hydroxyphenyl)-thieno[3,2-d]pyrimidine | Hydroxy group instead of methoxy | Antimicrobial |
| N-(4-chlorophenyl)-thieno[3,2-d]pyrimidine | Chlorine substituent | Enzyme inhibition |
The combination of methoxy groups and sulfanyl functionalities in N-(3,5-dimethoxyphenyl)-2-{(3-methyl-4-oxo)} distinguishes it from these similar compounds and may contribute to its specific biological profile .
Scientific Research Applications
Structural Features
The compound features a thienopyrimidine core known for diverse biological activities. The sulfanyl group enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Thienopyrimidine derivatives, including N-(3,5-dimethoxyphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, have demonstrated significant antimicrobial properties. Research indicates effective inhibition against various bacterial strains and fungi.
Key Findings:
- Gram-positive bacteria : Effective against Staphylococcus aureus.
- Gram-negative bacteria : Inhibition observed in Escherichia coli.
Case Study: Antimicrobial Efficacy
A peer-reviewed study evaluated the antimicrobial efficacy of thienopyrimidine derivatives against common bacterial strains. Results showed significant inhibition zones in agar diffusion assays, with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics .
Anticancer Potential
Emerging studies suggest that this compound may possess anticancer properties. The structure allows it to interact with specific molecular targets involved in cancer cell proliferation and survival pathways.
Key Findings:
- In Vitro Studies : Compounds have demonstrated cytotoxic effects on cancer cell lines.
- Example: Induction of apoptosis in leukemia cell lines at low concentrations (IC50 values ranging from 0.3 to 1.2 µM).
Case Study: Anticancer Activity
In vitro studies have shown that certain thienopyrimidine derivatives induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. This suggests a promising avenue for further research into their use as anticancer agents .
Anti-inflammatory Effects
The anti-inflammatory potential of thienopyrimidine compounds has been documented in several studies. These compounds may inhibit inflammatory mediators and cytokines, providing a basis for their use in treating inflammatory diseases .
Summary Table of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Significant activity against Gram-positive and Gram-negative bacteria; effective MIC values reported. |
| Anticancer | Induces apoptosis in various cancer cell lines; low IC50 values indicating strong cytotoxicity. |
| Anti-inflammatory | Inhibits inflammatory mediators; potential applications in treating inflammatory diseases. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
2-{[3-(3,5-Difluorophenyl)-4-Oxo-3,4-Dihydrothieno[3,2-d]Pyrimidin-2-Yl]Sulfanyl}-N-(2,5-Dimethoxyphenyl)Acetamide
- Core Structure: Shares the thieno[3,2-d]pyrimidinone backbone.
- Key Differences: The phenyl group on the pyrimidinone ring is substituted with 3,5-difluoro (vs. 3-methyl in the target compound), introducing strong electron-withdrawing effects. The acetamide-linked aryl group is 2,5-dimethoxyphenyl (vs. 3,5-dimethoxyphenyl), altering steric and electronic profiles.
- Implications : Fluorine substituents increase lipophilicity and metabolic stability, while the methoxy positional isomerism may affect receptor binding selectivity .
2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-Yl)Thio]-N-(2,3-Dichlorophenyl)Acetamide
- Core Structure: Simplified dihydropyrimidinone (lacks the fused thiophene ring).
- Key Differences: The dichlorophenyl group (electron-withdrawing) contrasts with the 3,5-dimethoxyphenyl (electron-donating) in the target compound.
- Physical Properties: Melting point = 230°C (cf. thienopyrimidinone analogues often exhibit higher melting points due to crystallinity) .
Functional Group and Heterocyclic Variations
2-Cyano-2-[2-(4-Methylphenyl)Hydrazinylidene]-N-(4-Sulfamoylphenyl)Ethanamide (13a)
- Core Structure: Cyanoacetamide with a hydrazinylidene linkage (non-heterocyclic).
- Key Differences: Replaces the thienopyrimidinone-sulfanyl group with a cyano-hydrazone motif. The 4-sulfamoylphenyl group introduces hydrogen-bonding capacity absent in the target compound.
- Synthesis: Prepared via diazonium coupling, a method distinct from thioacetylation routes used for thienopyrimidinones .
3-({5-[(2-Amino-1,3-Thiazol-4-Yl)Methyl]-1,3,4-Oxadiazol-2-Yl}Sulfanyl)-N-(Substituted-Phenyl)Propanamides
- Core Structure : Combines oxadiazole and thiazole heterocycles.
- Key Differences: The oxadiazole-thiazole system provides multiple hydrogen-bonding sites vs. the planar thienopyrimidinone. Sulfanyl linkages are retained, but the propanamide chain (vs. acetamide) increases conformational flexibility .
Comparative Data Table
Preparation Methods
Gewald Reaction-Based Cyclization
The Gewald reaction enables the construction of 2-aminothiophene derivatives, which are pivotal precursors for thienopyrimidines. By reacting a ketone (e.g., acetone) with cyanoacetate and elemental sulfur in the presence of a base such as morpholine, 2-amino-4-methylthiophene-3-carbonitrile (1 ) is formed. Subsequent cyclization with formamide at elevated temperatures (150–200°C) yields 3-methyl-thieno[3,2-d]pyrimidin-4-one (2 ) (Scheme 1). This method offers yields of 76–97% for analogous systems, contingent on the electronic nature of substituents.
Scheme 1 : Gewald reaction and cyclization to form the thieno[3,2-d]pyrimidin-4-one core.
Thiocyanate-Mediated Cyclocondensation
Alternative routes employ potassium thiocyanate (KSCN) in acidic media to introduce a thione group at position 2. Ethyl 2-amino-4-methylthiophene-3-carboxylate (3 ), prepared via alkylation or esterification of Gewald intermediates, undergoes cyclocondensation with KSCN in acetic acid. This generates 3-methyl-2-thioxo-3,4-dihydrothieno[3,2-d]pyrimidin-4-one (4 ) with yields of 72–91% (Scheme 2). The reaction proceeds via nucleophilic attack of the thiocyanate anion, followed by intramolecular cyclization.
Scheme 2 : Thiocyanate-mediated synthesis of 2-thioxo-thieno[3,2-d]pyrimidin-4-one.
Formamide Cyclization of Aminothiophenes
Direct cyclization of 2-amino-3-carboxy-4-methylthiophene derivatives with formamide at reflux temperatures provides a streamlined pathway to the pyrimidinone core. This method avoids the need for thiocyanate reagents, though it requires stringent temperature control to prevent decomposition.
Functionalization at Position 2: Introduction of the Sulfanylacetamide Side Chain
The 2-thioxo group in 4 serves as a nucleophilic site for alkylation or substitution reactions.
Alkylation with Haloacetamides
Treatment of 4 with 2-chloro-N-(3,5-dimethoxyphenyl)acetamide (5 ) in alkaline conditions (e.g., KOH/EtOH) facilitates thiolate displacement of the chloride, forming the sulfanyl bridge (Scheme 3). The reaction typically proceeds at 60–80°C over 6–12 hours, yielding the target compound (6 ) with moderate to high efficiency (65–85% reported for analogous systems).
Scheme 3 : Alkylation of 2-thioxo-thieno[3,2-d]pyrimidin-4-one with chloroacetamide.
Optimization of Alkylation Conditions
Key parameters influencing yield include:
- Base selection : Potassium carbonate or sodium hydride enhances nucleophilicity of the thiolate.
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates but may necessitate higher temperatures.
- Stoichiometry : A 1:1.2 molar ratio of 4 to 5 minimizes side reactions.
Synthesis of N-(3,5-Dimethoxyphenyl)acetamide Side Chain
The acetamide moiety is synthesized via acylation of 3,5-dimethoxyaniline (7 ) with chloroacetyl chloride (8 ) in dichloromethane (DCM) under inert conditions (Scheme 4). Triethylamine (TEA) acts as a base to scavenge HCl, yielding 5 with >90% purity after recrystallization.
Scheme 4 : Preparation of 2-chloro-N-(3,5-dimethoxyphenyl)acetamide.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency of key synthetic steps:
Challenges and Mitigation Strategies
- Regioselectivity in cyclization : Fusion position ([3,2-d] vs. [2,3-d]) is controlled by the substitution pattern of the aminothiophene precursor. Methyl groups at C4 of the thiophene direct cyclization to the [3,2-d] isomer.
- Oxidation of thiol intermediates : Use of inert atmospheres (N₂/Ar) prevents disulfide formation during alkylation.
- Purification of polar byproducts : Column chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from unreacted starting materials.
Q & A
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing N-(3,5-dimethoxyphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide?
- Methodological Answer : The synthesis involves a multi-step process, including (i) formation of the thieno[3,2-d]pyrimidin-2-yl core, (ii) introduction of the 3-methyl-4-oxo group, and (iii) coupling with the N-(3,5-dimethoxyphenyl)acetamide moiety via sulfanyl linkage. Key optimizations include:
- Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions .
- Solvent selection : Using polar aprotic solvents (e.g., DMF) for coupling reactions to enhance solubility and yield .
- Catalyst use : Palladium or copper catalysts for regioselective substitutions .
- Purity monitoring : Thin-layer chromatography (TLC) with silica gel plates (hexane:ethyl acetate, 3:1) to track reaction progress .
Q. How can structural characterization of this compound be reliably performed?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : 1H and 13C NMR in DMSO-d6 to identify proton environments (e.g., δ 12.50 ppm for NH groups, δ 2.19 ppm for CH3) and carbon backbones .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 344.21) .
- X-ray crystallography : For unambiguous confirmation of the fused thienopyrimidine ring system and substituent orientations .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer :
- Column chromatography : Silica gel columns with gradient elution (hexane → ethyl acetate) to separate by polarity .
- Recrystallization : Ethanol/water mixtures to yield high-purity crystals (mp 230°C–232°C) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water, 0.1% TFA) for analytical purity >98% .
Q. What are the solubility and stability profiles under varying pH and solvent conditions?
- Methodological Answer :
- Solubility : Highly soluble in DMSO and ethanol; sparingly soluble in water. Pre-saturate solvents with nitrogen to prevent oxidation .
- pH stability : Stable in neutral conditions (pH 6–8); degradation observed at extremes (pH <3 or >10) via sulfanyl group hydrolysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 3,5-dimethoxyphenyl group in biological activity?
- Methodological Answer :
- Analog synthesis : Replace the 3,5-dimethoxyphenyl group with halogenated (e.g., 3,5-difluorophenyl) or methyl-substituted aryl groups .
- Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity .
- Computational modeling : Molecular docking (AutoDock Vina) to compare binding poses and identify critical π-π or hydrogen-bonding interactions .
Q. How can contradictory spectral data (e.g., NMR peak splitting) be resolved during structural validation?
- Methodological Answer :
- Variable-temperature NMR : Conduct experiments at 25°C and 60°C to distinguish dynamic effects (e.g., rotamers) from static structural issues .
- 2D NMR : Use HSQC and HMBC to correlate ambiguous protons with adjacent carbons and confirm connectivity .
- Crystallographic validation : Compare experimental NMR data with simulated spectra from X-ray-derived structures .
Q. What experimental designs are optimal for resolving discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsomes) to assess bioavailability .
- Dose-response studies : Use fractional factorial designs to test multiple variables (e.g., dose, administration route) efficiently .
- Mechanistic studies : RNA-seq or proteomics on treated tissues to identify off-target pathways affecting in vivo outcomes .
Q. How can computational methods predict and prioritize derivatives for synthesis?
- Methodological Answer :
- Quantum chemical calculations : DFT (B3LYP/6-31G*) to optimize geometries and calculate electronic properties (e.g., HOMO-LUMO gaps) .
- ADMET prediction : SwissADME or pkCSM to screen for favorable pharmacokinetics and toxicity .
- Reaction path search : ICReDD’s quantum-based algorithms to simulate reaction feasibility and optimize synthetic routes .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer :
- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy to monitor intermediate formation in real time .
- Design of experiments (DoE) : Central composite designs to identify critical factors (e.g., stirring rate, catalyst loading) and define robust operating ranges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
